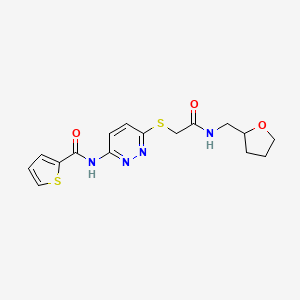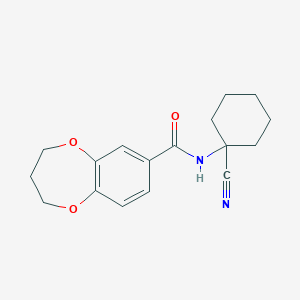
3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H12Cl2N2O5 and its molecular weight is 395.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Classification of Indoles
Indoles represent a significant class of heterocyclic compounds with widespread applications in medicinal chemistry, organic synthesis, and material science. The development of new methods for indole synthesis, including those similar to the compound of interest, has been a focus of organic chemists due to their biological relevance and structural complexity. The synthesis methods have evolved to address the challenges of functionalization and diversification, leading to the exploration of novel indole derivatives with potential applications in drug development and beyond. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis strategies, reflecting the compound's foundational significance in scientific research (Taber & Tirunahari, 2011).
Environmental and Biological Implications
The environmental persistence and biological activities of chlorophenols and their derivatives, closely related to the structure of the discussed compound, have been extensively studied. These studies reveal the compound's potential environmental impact, specifically in the context of its degradation products and their behavior in various ecosystems. The comprehensive review on chlorophenols in municipal solid waste incineration by Peng et al. (2016) suggests that such compounds, by analogy, could serve as precursors to environmentally persistent and biologically active substances, thereby indicating the importance of understanding their lifecycle and transformation products (Peng et al., 2016).
Application in Downstream Processing and Mitigation Strategies
The compound's structural features suggest its potential utility in downstream processing and as part of mitigation strategies for environmental pollutants. For instance, its nitro and dioxolanyl functionalities could be relevant in the synthesis of biologically produced diols, as discussed by Xiu and Zeng (2008). This application underscores the role of such indole derivatives in industrial biotechnology, particularly in the purification and recovery processes of bioproducts (Xiu & Zeng, 2008).
Propriétés
IUPAC Name |
1'-[(3,4-dichlorophenyl)methyl]-5'-nitrospiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O5/c18-13-3-1-10(7-14(13)19)9-20-15-4-2-11(21(23)24)8-12(15)17(16(20)22)25-5-6-26-17/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSRDYYOGKTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)

![3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879967.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)
![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)
![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)
